![molecular formula C22H23N3O3 B2570235 4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 874463-42-0](/img/structure/B2570235.png)
4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one
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Description
4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, also known as BPNQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPNQ belongs to the class of quinolone derivatives and has been extensively studied for its pharmacological properties.
Scientific Research Applications
- Design and Synthesis : Researchers have designed and synthesized a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives, including this compound .
- Cytotoxic Activity : In vitro studies demonstrated that compound 10ec (a derivative of 4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one) exhibited significant cytotoxicity against BT-474 cancer cells .
- Apoptosis Induction : Compound 10ec induced apoptosis in BT-474 cells, as confirmed by acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays .
- Tubulin Polymerization Inhibition : The same compound was evaluated for its ability to inhibit tubulin polymerization .
- High-Throughput Screening Hit : Another related compound, (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-yl)methanone (P1), was identified as a potent antitubercular agent .
- Structure-Activity Relationships : Further synthesis and exploration led to the discovery of analogs with high in vitro potency .
- 4-Benzylpiperidine, a related compound, acts as a monoamine releasing agent with selectivity for dopamine release over serotonin .
- It is most efficacious as a releaser of norepinephrine .
- In silico studies suggest that sulfonyl piperazine-integrated triazole conjugates (including this compound) possess drug-like properties .
Anticancer Properties
Antitubercular Activity
Monoamine Releasing Properties
Drug-Like Properties
Molecular Modeling Insights
properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-23-19-10-6-5-9-18(19)20(21(22(23)26)25(27)28)24-13-11-17(12-14-24)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRYWHDSCRUKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-benzylpiperidin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one |
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